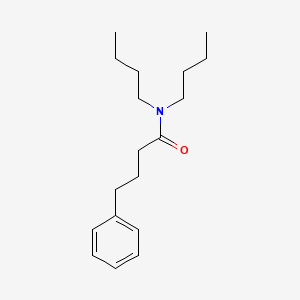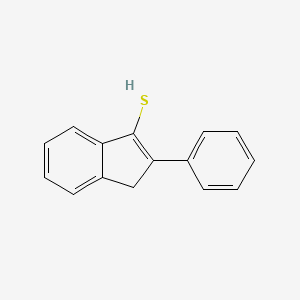
1H-Indene-3-thiol, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-3-thiol, 2-phenyl- is an organic compound with the molecular formula C15H12S It is a derivative of indene, a bicyclic hydrocarbon, and features a thiol group (-SH) attached to the third carbon of the indene ring, with a phenyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-3-thiol, 2-phenyl- typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or platinum.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indene ring is replaced by a thiol group under basic conditions.
Phenyl Group Addition: The phenyl group is typically introduced through Friedel-Crafts alkylation, where benzene reacts with the indene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1H-Indene-3-thiol, 2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indene-3-thiol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The phenyl and thiol groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indene derivatives.
Aplicaciones Científicas De Investigación
1H-Indene-3-thiol, 2-phenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indene-3-thiol, 2-phenyl- involves its interaction with various molecular targets:
Thiol Group: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Phenyl Group: The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1H-Indene-3-thiol, 2-phenyl- is unique due to the presence of both a thiol and a phenyl group, which confer distinct chemical reactivity and biological activity compared to other indene derivatives. The thiol group allows for the formation of disulfide bonds, while the phenyl group enhances π-π interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
61035-31-2 |
|---|---|
Fórmula molecular |
C15H12S |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-phenyl-3H-indene-1-thiol |
InChI |
InChI=1S/C15H12S/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,16H,10H2 |
Clave InChI |
VLGYESQMFRWYFY-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


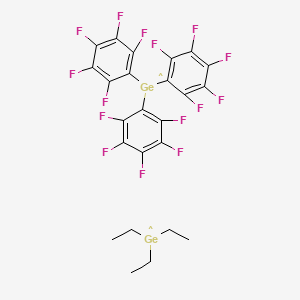
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
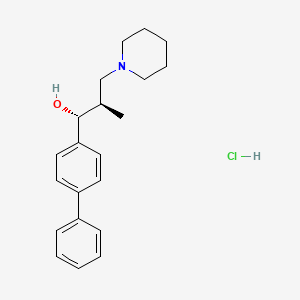
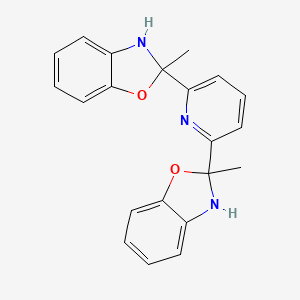
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
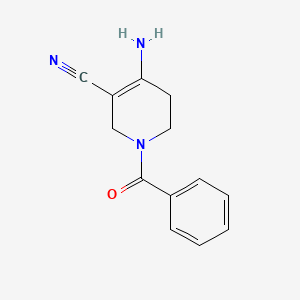
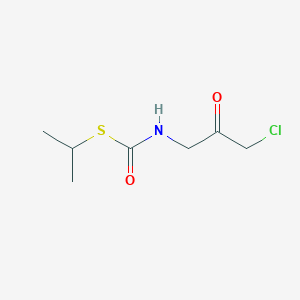
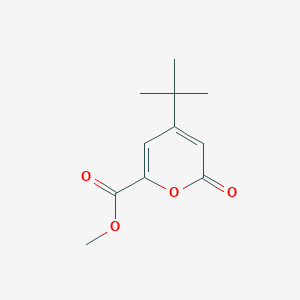
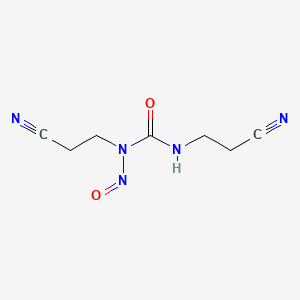
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
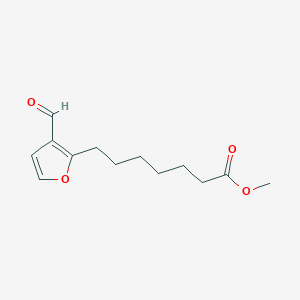
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

